molecular formula C21H25ClN2O3S B11338531 1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11338531
M. Wt: 421.0 g/mol
InChI Key: FXLDAXYJWYXHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzylsulfonyl chloride . This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylsulfonyl chloride: A key intermediate in the synthesis of the target compound.

    N-[(2-Methylphenyl)methyl]piperidine-4-carboxamide: Another intermediate with similar structural features.

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-4-2-3-5-19(16)14-23-21(25)18-10-12-24(13-11-18)28(26,27)15-17-6-8-20(22)9-7-17/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

FXLDAXYJWYXHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.